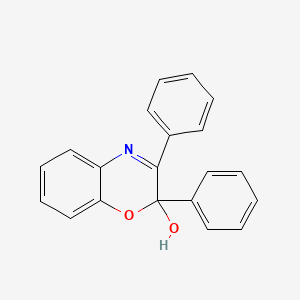

2,3-Diphenyl-2H-1,4-benzoxazin-2-ol

Descripción

General Overview of Benzoxazine (B1645224) Heterocycles in Organic Chemistry

Benzoxazines are a class of bicyclic heterocyclic compounds featuring a benzene (B151609) ring fused to an oxazine (B8389632) ring. wikipedia.org Their structure can vary based on the relative positions of the oxygen and nitrogen atoms in the six-membered oxazine ring and the location of the double bonds, leading to several isomers with the molecular formula C₈H₇NO. wikipedia.org The first synthesis of a compound in this class was reported by Holly and Cope in 1944. researchgate.net

In synthetic organic chemistry, benzoxazines are notable for their role as monomers in the production of high-performance polymers known as polybenzoxazines. wikipedia.org These thermosetting resins are valued for their excellent thermal stability, chemical resistance, and low flammability. wikipedia.org The synthesis of 1,3-benzoxazine monomers is often achieved through a Mannich-type condensation reaction involving a phenol (B47542), a primary amine, and formaldehyde. wikipedia.orgresearchgate.net

Beyond materials science, the benzoxazine scaffold is considered a "privileged structure" in medicinal chemistry. nih.gov This designation stems from the ability of the benzoxazine core to serve as a versatile framework for developing therapeutic agents with a wide array of biological activities. nih.gov Derivatives have shown potential as anti-inflammatory, anti-cancer, antimicrobial, and anti-tuberculosis agents, making them a subject of intense research in drug discovery. nih.govnih.gov

Significance of the 2H-1,4-Benzoxazin-2-ol Structural Motif

The 2H-1,4-benzoxazin-2-ol structural motif represents a specific type of hemiacetal within the benzoxazine family. A key feature of this motif is the presence of a hydroxyl (-OH) group and an ether linkage on the same carbon atom (the C2 position of the oxazine ring). Hemiacetals are often transient intermediates in chemical reactions and are typically too unstable to be isolated. researchgate.net

The particular significance of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol lies in its remarkable stability, which allows it to be isolated and characterized as a final product under specific reaction conditions. researchgate.net This stability is attributed to the influence of the solvent used during its synthesis. Solvents like tetrahydrofuran (B95107) (THF) can form hydrogen bonds with the hydroxyl group of the hemiacetal, stabilizing the structure and preventing it from proceeding to further reactions. researchgate.net In contrast, solvents not capable of this stabilization lead to more complex product mixtures. researchgate.net

The broader 2H-1,4-benzoxazine core, including related structures like 2H-1,4-benzoxazin-3(4H)-one, is a key building block in the development of new therapeutic agents. nih.gov For instance, derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold are being investigated for their potent anti-inflammatory effects in treating neurodegenerative diseases, underscoring the pharmaceutical importance of this heterocyclic system. nih.gov

Historical Context and Initial Synthesis of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol

The first reported isolation and structural determination of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol was documented by Katayoun Marjani and colleagues. The compound was obtained as a stable hemiacetal from the condensation reaction of benzil (B1666583) and o-aminophenol. researchgate.net This outcome was noteworthy because the reaction of α-diketones with o-aminophenol would typically be expected to yield α-diSchiff-bases or further cyclized products like benzoxazinobenzoxazine. researchgate.net

The successful synthesis hinged on the choice of solvent. When the reaction was conducted in tetrahydrofuran (THF), 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol was formed as the main product and crystallized directly from the reaction mixture with a high yield. researchgate.net The use of other solvents such as benzene, toluene (B28343), and chloroform (B151607) resulted in complex mixtures that required chromatographic separation. researchgate.net

The definitive structure of this stable hemiacetal was confirmed through comprehensive analysis, including elemental analysis, various spectroscopic methods, and single-crystal X-ray crystallography. researchgate.net The X-ray analysis revealed a half-chair conformation for the benzoxazine ring and confirmed the tetrahedral geometry of the sp³ carbon atom bearing the hydroxyl group. researchgate.net

Table 1: Synthesis and Properties of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol

| Parameter | Value | Reference |

| Reactants | Benzil, o-Aminophenol | researchgate.net |

| Solvent | Tetrahydrofuran (THF) | researchgate.net |

| Reaction Condition | Reflux | researchgate.net |

| Product Yield | 73% | researchgate.net |

| Melting Point | 142–144°C | researchgate.net |

| Molecular Formula | C₂₀H₁₅NO₂ | researchgate.net |

| Structure | Stable Hemiacetal | researchgate.net |

| Confirmation Methods | Elemental Analysis, Spectroscopic Methods, X-ray Crystallography | researchgate.net |

Structure

3D Structure

Propiedades

IUPAC Name |

2,3-diphenyl-1,4-benzoxazin-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO2/c22-20(16-11-5-2-6-12-16)19(15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)23-20/h1-14,22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMSNWKDTDMZQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3OC2(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Diphenyl 2h 1,4 Benzoxazin 2 Ol

Direct Synthesis Protocols

The primary route to 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol involves a direct condensation and cyclization reaction.

The synthesis of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol is effectively accomplished through the reaction of benzil (B1666583) and o-aminophenol. tandfonline.com This reaction proceeds via an initial condensation between the amino group of o-aminophenol and one of the carbonyl groups of benzil to form a Schiff base intermediate. This is followed by an intramolecular cyclization where the phenolic hydroxyl group attacks the carbon of the imine group (C=N). This nucleophilic attack results in the formation of the heterocyclic 1,4-benzoxazine ring and the generation of a hydroxyl group at the C2 position, yielding the stable hemiacetal structure of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol. tandfonline.com The structure of this final product has been unequivocally confirmed through elemental analysis, various spectroscopic methods, and X-ray crystallography. tandfonline.com

The efficiency of the synthesis is dependent on the stoichiometry of the reagents and the reaction conditions. A successful reported method involves reacting benzil with a two-fold molar excess of o-aminophenol. tandfonline.com Specifically, a solution of 10 mmol of benzil and 20 mmol of o-aminophenol in a suitable solvent is prepared. tandfonline.com This mixture is typically left to react at room temperature. The predominance of the desired hemiacetal product under these conditions, particularly in tetrahydrofuran (B95107), suggests that this stoichiometric ratio is effective in driving the reaction towards the formation of the mono-benzoxazine product while minimizing the formation of more complex products. tandfonline.com

Solvent-Controlled Cyclization and Hemiacetal Formation

The choice of solvent is a critical parameter that dictates the outcome of the reaction, influencing both product selectivity and the stability of the resulting hemiacetal.

Tetrahydrofuran (THF) has been identified as the optimal solvent for the synthesis of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol from benzil and o-aminophenol. tandfonline.com When the reaction is conducted in THF, the stable hemiacetal is isolated as the main product. tandfonline.com The yield and selectivity for the mono-benzoxazine hemiacetal are so high in THF that the product crystallizes directly from the reaction mixture, simplifying purification. tandfonline.com This suggests that THF plays a crucial role in stabilizing the hemiacetal structure, preventing further reactions or decomposition, and ensuring high product selectivity.

The unique efficacy of THF becomes more apparent when compared with other organic solvents. When the reaction between benzil and o-aminophenol is carried out in solvents such as benzene (B151609), toluene (B28343), or chloroform (B151607), the outcome is significantly different. tandfonline.com Instead of a clean, predominant product, these solvents lead to the formation of complex mixtures that necessitate chromatographic methods for separation. tandfonline.com Spectroscopic analysis of the reaction mixture in chloroform reveals complicated spectra, further indicating the presence of multiple products or unstable intermediates. tandfonline.com In contrast, reactions run in acetone, a solvent capable of hydrogen bonding, yield spectra that are fully in accord with the desired mono-benzoxazine structure. tandfonline.com This comparative analysis underscores the profound influence of the solvent on the reaction pathway and product distribution.

Table 1: Effect of Different Solvents on the Synthesis of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol

| Solvent | Reaction Outcome | Purification Method | Reference |

|---|---|---|---|

| Tetrahydrofuran (THF) | Predominant formation of the desired hemiacetal. | Crystallizes directly from the reaction mixture. | tandfonline.com |

| Benzene | Formation of a complex mixture of products. | Requires chromatographic separation. | tandfonline.com |

| Toluene | Formation of a complex mixture of products. | Requires chromatographic separation. | tandfonline.com |

| Chloroform | Formation of a complex mixture; complicated spectra. | Requires chromatographic separation. | tandfonline.com |

| Acetone | Spectra are in accord with the desired structure. | Not specified. | tandfonline.com |

Analogous Synthetic Approaches for Related Benzoxazine (B1645224) Derivatives

The fundamental reaction of o-aminophenol with a 1,2-dicarbonyl compound is a specific instance of a broader class of reactions used to synthesize related heterocyclic structures. The most common analogous approach is the synthesis of benzoxazoles, which involves the condensation of o-aminophenol with various carbonyl compounds, such as aldehydes or carboxylic acids. nih.govnih.gov This popular method leads to a wide array of 2-substituted benzoxazoles. rsc.orgajgreenchem.com The reaction can be promoted by various catalysts, including Brønsted acids, Lewis acids, and metal catalysts, often under mild conditions. acs.orgacs.org

Other related benzoxazine derivatives, such as 2H-1,4-benzoxazin-3(4H)-ones, are also synthesized through different multi-step pathways. One such method involves the O-alkylation of 2-nitrophenols followed by a reductive cyclization to form the benzoxazinone (B8607429) ring. tandfonline.com Another established route utilizes anthranilic acid as a starting material, which can be reacted with acyl chlorides and then cyclized to yield 2-substituted-4H-3,1-benzoxazin-4-ones. mdpi.com These analogous syntheses highlight the versatility of precursors like o-aminophenol and related substituted phenols in constructing a diverse family of benzoxazine-based heterocyclic systems.

Table of Compounds

Condensation Reactions for Oxazine (B8389632) Ring Systems

Condensation reactions are a foundational strategy for constructing the 1,4-benzoxazine core. A primary and well-established method involves the reaction between a 2-aminophenol (B121084) and a suitable 1,2-dicarbonyl compound, such as an α-keto aldehyde or an α-diketone.

To synthesize a 2,3-diphenyl substituted framework, the logical precursors would be a 2-aminophenol and benzil (1,2-diphenylethane-1,2-dione). The reaction proceeds through an initial nucleophilic attack of the amino group of the 2-aminophenol onto one of the carbonyl carbons of benzil, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine (Schiff base). The key cyclization step then occurs via the intramolecular attack of the phenolic hydroxyl group onto the second carbonyl carbon. This is followed by a final dehydration step to yield the aromatic 2,3-diphenyl-1,4-benzoxazine. The target compound, 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol, is a stable hemiaminal intermediate in this reaction sequence, which under non-forcing conditions might be isolated.

Another related condensation approach is the Benzoin (B196080) condensation, which traditionally involves the cyanide-catalyzed dimerization of two aldehydes to form an α-hydroxy ketone (acyloin). wikipedia.orgorganic-chemistry.org While not a direct synthesis of the benzoxazine ring, the product of this reaction, benzoin, can serve as a key precursor. For instance, benzoin can be oxidized to benzil, which is then used as described above. The mechanism of the Benzoin condensation relies on the umpolung (polarity reversal) of one aldehyde molecule, which becomes nucleophilic and attacks a second aldehyde molecule. wikipedia.orgpw.live

| Reactant 1 | Reactant 2 | Key Intermediate | Final Product Class | Typical Conditions |

|---|---|---|---|---|

| 2-Aminophenol | Benzil | Schiff Base/Hemiaminal | 2,3-Diphenyl-1,4-benzoxazine | Reflux in ethanol (B145695) or acetic acid |

| Benzaldehyde (2 eq.) | Cyanide catalyst | Cyanohydrin/Carbanion | Benzoin (α-hydroxy ketone) | Aqueous ethanol, KCN or NaCN |

Palladium-Catalyzed Cyclization Strategies for Dihydrobenzoxazines

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for efficient and selective bond formation. Palladium-catalyzed reactions are particularly powerful for constructing heterocyclic systems like benzoxazines through C-N and C-O bond formation. mit.edursc.org These methods often provide access to dihydrobenzoxazine scaffolds, which can be subsequently oxidized to the fully aromatic benzoxazine if desired.

One common strategy involves the intramolecular cyclization of a precursor containing both the phenolic oxygen and the aniline (B41778) nitrogen, separated by a suitable linker that will form part of the oxazine ring. For instance, an N-substituted 2-aminophenol can be coupled with a molecule that introduces the remaining two carbons of the ring.

A prominent example is the palladium-catalyzed cyclization of substrates prepared from 2-aminophenols. The reaction might involve an initial N-allylation of a 2-aminophenol, followed by an intramolecular palladium-catalyzed cyclization. The choice of palladium catalyst and, crucially, the phosphine (B1218219) ligand is critical for reaction efficiency and selectivity. beilstein-journals.org Ligands like XPhos and Xantphos have been shown to be effective in promoting these types of C-O and C-N cross-coupling reactions. beilstein-journals.orgthieme-connect.com For instance, the asymmetric synthesis of 2-vinyl-3,4-dihydro-2H-1,4-benzoxazines has been achieved using palladium(0) complexes. researchgate.net Another approach involves the cyclization of N-acyl-o-alkynylanilines using a palladium acetate (B1210297) catalyst to produce alkylidene-benzoxazines. nih.gov

| Substrate Type | Catalyst System (Catalyst/Ligand) | Product Type | Reference Finding |

|---|---|---|---|

| N-acyl-o-alkynylanilines | Pd(OAc)₂ / Acetic Acid | 4-Alkylidene-4H-3,1-benzoxazines | Achieved highly regio- and stereoselective 6-exo-dig cyclization. nih.gov |

| N-Substituted 4-bromo-7-azaindoles | Pd₂(dba)₃ / Xantphos | C-N and C-O coupled products | Effective system for C-N and C-O bond formation on azaindole scaffolds. beilstein-journals.org |

| 2-(2-chlorophenoxy)alkanoates and aryl amines | Not Specified / XPhos | 3,4-dihydro-3-oxo-2H-1,4-benzoxazines | Microwave-assisted synthesis using XPhos ligand proved efficient. thieme-connect.com |

Other Multicomponent and Cycloaddition Methodologies for Benzoxazine Frameworks

Multicomponent reactions (MCRs) and cycloaddition reactions represent highly efficient and atom-economical pathways to complex molecular scaffolds like benzoxazines from simple starting materials in a single step.

The Ugi four-component reaction (U-4CR) is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org This reaction can be adapted for the synthesis of benzoxazine derivatives. For example, by using a salicylic (B10762653) acid derivative (containing a phenol (B47542) ortho to the carboxylic acid) as the acid component, the resulting Ugi product can be designed to undergo a subsequent intramolecular cyclization (e.g., via a Mitsunobu reaction) to form a benzoxazinone ring system. nih.gov This approach allows for the rapid generation of a library of diverse benzoxazine-related structures. nih.govnih.gov

Cycloaddition reactions, particularly the Diels-Alder reaction, offer another elegant route. An inverse-electron-demand Diels-Alder (IEDDA) reaction can be employed for the synthesis of 1,4-benzoxazines. rsc.org In this approach, an unstable o-quinone monoimine, generated in situ from the oxidation of a 2-aminophenol, acts as the electron-deficient diene. This highly reactive intermediate is then trapped by an electron-rich dienophile, such as an enamine, to furnish the 1,4-benzoxazine cycloadduct with high regiochemical control. rsc.orgrsc.org This method is notable for its mild reaction conditions and its ability to introduce a variety of substituents onto the final benzoxazine product. rsc.org

| Methodology | Key Reactants | Mechanism Highlight | Resulting Scaffold |

|---|---|---|---|

| Ugi/Mitsunobu Reaction | Salicylic acid, Amine, Aldehyde, Isocyanide | Tandem Ugi MCR followed by intramolecular cyclization. nih.gov | Benzoxazinones nih.gov |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | 2-Aminophenol (oxidized in situ), Enamine | [4+2] cycloaddition between o-quinone monoimine and enamine. rsc.org | Highly substituted 1,4-Benzoxazines rsc.orgrsc.org |

Advanced Structural Elucidation and Spectroscopic Characterization of 2,3 Diphenyl 2h 1,4 Benzoxazin 2 Ol

X-ray Crystallographic Analysis

The solid-state structure of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol, crystallized from a THF solution, was determined by single-crystal X-ray diffraction. researchgate.net This analysis provided unambiguous proof of its molecular conformation, geometry, and the non-covalent interactions governing its crystal packing. The crystallographic data for this compound are available from the Cambridge Crystallographic Data Centre under the deposition number CCDC 643815. researchgate.net

Determination of Solid-State Molecular Conformation and Geometry

The molecular structure of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol consists of a central six-membered 1,4-benzoxazine ring system with phenyl substituents at the 2- and 3-positions. researchgate.net The presence of a tetrahedral sp³-hybridized carbon atom at the 2-position, bearing the hydroxyl group, and an oxygen atom within the ring causes the oxazine (B8389632) ring to deviate from planarity. researchgate.net Consequently, the oxazine ring adopts a half-chair conformation. researchgate.net The bond angles around the hemiacetal carbon atom are consistent with standard sp³ geometry. researchgate.net

Table 1: Selected Crystallographic Data for 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₀H₁₇NO₂ |

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| a (Å) | Data not available in search results |

| b (Å) | Data not available in search results |

| c (Å) | Data not available in search results |

| α (°) | Data not available in search results |

| β (°) | Data not available in search results |

| γ (°) | Data not available in search results |

| Volume (ų) | Data not available in search results |

| Z | Data not available in search results |

Analysis of Intermolecular Interactions and Crystal Packing via Hirshfeld Surface Analysis

While a specific Hirshfeld surface analysis for 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol has not been reported in the provided literature, the crystal structure analysis reveals key intermolecular interactions that dictate the molecular packing. researchgate.net Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in crystalline solids, where different types of interactions are represented by distinct regions on the surface. nih.govresearchgate.netnih.gov

In the solid state of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol, the crystal structure is stabilized by strong intermolecular hydrogen bonding. researchgate.net This occurs between the hydroxyl group of the hemiacetal and the oxygen atom of a co-crystallized THF molecule. researchgate.net

Furthermore, the molecular packing is reinforced by C-H···π interactions. researchgate.net These are weak hydrogen bonds where a C-H bond acts as a hydrogen bond donor and a π-system (one of the phenyl rings) acts as the acceptor. Specific C-H···π interactions observed in the crystal structure are detailed in the table below. researchgate.net

Table 2: C-H···π Intermolecular Interactions in 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol

| Donor-H···Acceptor (Ring) | H···Cg (Å) | <(X-H···Cg) (°) | d(X···Cg) (Å) |

|---|---|---|---|

| C(1S)–H(1SB)···Cg(2) | 3.00 | 141 | 3.797(3) |

| C(12)–H(12A)···Cg(2) | 2.92 | 139 | 3.678(2) |

| C(18)–H(18A)···Cg(3) | 2.95 | 148 | 3.774(3) |

Cg refers to the centroid of the specified phenyl ring. researchgate.net

Dihedral Angle Analysis of Aromatic Substituents

The spatial orientation of the two phenyl substituents relative to the central benzoxazine (B1645224) ring system is a crucial feature of the molecule's conformation. The phenyl group attached to the imine carbon (C3) and the phenyl group at the hemiacetal carbon (C2) are significantly twisted out of the plane of the benzoxazine moiety. researchgate.net The dihedral angle between the plane of the phenyl substituent at the C3 position and the benzoxazine plane is approximately -34°. researchgate.net In contrast, the phenyl substituent at the C2 position is rotated by about 77.8° relative to the benzoxazine plane. researchgate.net This substantial twist highlights the non-planar nature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides further evidence for the structure of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol and offers insights into its stability in different solvent environments. researchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment and Signal Interpretation

The ¹H NMR spectrum, recorded in acetone-d₆, is fully consistent with the proposed hemiacetal structure. researchgate.net Acetone, being a hydrogen-bond accepting solvent, stabilizes the hemiacetal form. researchgate.net The observed chemical shifts (δ) are given in parts per million (ppm).

Table 3: ¹H NMR Chemical Shift Assignments for 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol in Acetone-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 7.83 | d | 2H | Aromatic |

| 7.62 | d | 2H | Aromatic |

| 7.53 | d | 1H | Aromatic |

| 7.45 | s | 1H | Aromatic or OH |

| 7.37 | t | 2H | Aromatic |

| 7.27 | t | 1H | Aromatic |

| 7.18 | t | 2H | Aromatic |

| 7.00 | d | 1H | Aromatic |

| 6.92 | t | 1H | Aromatic |

| 6.78 | t | 1H | Aromatic |

| 6.70 | d | 1H | Aromatic |

Assignments are based on the reported data; 'd' denotes a doublet, 't' a triplet, and 's' a singlet. researchgate.net

Interestingly, when the NMR experiment is conducted in chloroform (B151607), a non-hydrogen bonding solvent, the spectra become more complex, with additional small peaks appearing. researchgate.net This suggests an equilibrium between the cyclic hemiacetal form and another structure, likely an open-chain keto-imine, indicating the instability of the hemiacetal in the absence of a stabilizing solvent like THF or acetone. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum, like the proton NMR, supports the structure of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol, especially when recorded in a hydrogen-bonding solvent such as acetone. researchgate.net The carbon spectrum would be expected to show distinct signals for the sp³ hemiacetal carbon, the sp² imine carbon, and the various aromatic carbons. While the specific chemical shift values for the ¹³C NMR were not detailed in the provided search results, the literature confirms that the carbon spectra are in full accord with the mono-benzoxazine structure. researchgate.net

Vibrational and Electronic Spectroscopy

The elucidation of the molecular structure of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol is heavily reliant on spectroscopic techniques that probe its vibrational and electronic properties. Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the key functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol provides critical evidence for its structural characterization. researchgate.net The presence of a stable hemiacetal structure, formed from the reaction of benzil (B1666583) and o-aminophenol, is confirmed by characteristic absorption bands. researchgate.net The spectrum, typically recorded using a KBr pellet, showcases vibrations corresponding to the various functional groups within the molecule. researchgate.netsymbiosisonlinepublishing.com

Key vibrational frequencies and their assignments are detailed in the table below. The presence of a broad absorption band for the O-H group and the characteristic C-O and C-N stretching vibrations are particularly diagnostic for the 2H-1,4-benzoxazine-2-ol core. The aromatic C-H and C=C stretching vibrations further confirm the presence of the phenyl and benzo substituents.

Table 1: FT-IR Spectral Data for 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| Data not available | O-H Stretch | Hydroxyl Group |

| Data not available | N-H Stretch | Amine Group |

| Data not available | Aromatic C-H Stretch | Phenyl & Benzo Rings |

| Data not available | C=C Stretch | Aromatic Rings |

| Data not available | C-O Stretch | Hemiacetal & Ether |

| Data not available | C-N Stretch | Benzoxazine Ring |

| Data not available | Oxazine Ring Vibration | Characteristic Ring Peak researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol reveals information about the electronic transitions occurring within its conjugated system. The spectrum is characterized by absorption bands that arise from π → π* and n → π* transitions associated with the aromatic rings and the heteroatoms in the benzoxazine structure. vixra.org

The π → π* transitions, typically observed at shorter wavelengths, are due to the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the phenyl and benzo groups. symbiosisonlinepublishing.comvixra.org The n → π* transitions, which are generally of lower intensity and occur at longer wavelengths, involve the excitation of non-bonding electrons from the nitrogen and oxygen atoms to antibonding π* orbitals. symbiosisonlinepublishing.comvixra.org

Table 2: Electronic Transitions for 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol

| λmax (nm) | Type of Transition | Chromophore |

|---|---|---|

| Data not available | π → π* | Phenyl & Benzo Rings |

| Data not available | n → π* | C=N, N-H, O-H |

Computational and Theoretical Investigations of 2,3 Diphenyl 2h 1,4 Benzoxazin 2 Ol

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a powerful computational method to investigate the properties of molecules. While extensive DFT studies specifically focused on 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol are not widely available in the reviewed literature, the application of this theory would provide significant insights into its behavior.

Electronic Structure Calculations: HOMO-LUMO Energies and Molecular Orbitals

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies a more reactive species.

For 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol, these calculations would reveal the distribution of electron density in its frontier orbitals. The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting ability. The visualization of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Prediction and Correlation of Spectroscopic Parameters (e.g., Calculated NMR Chemical Shifts vs. Experimental Data)

The structure of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol has been confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR). irjweb.com Experimental proton and carbon NMR spectra are in full agreement with the proposed mono-benzoxazine structure. irjweb.com

Computational chemistry, specifically DFT, can be employed to calculate theoretical NMR chemical shifts. By comparing these calculated values with the experimental data, the accuracy of the computed molecular structure can be validated. A strong correlation between the theoretical and experimental spectra provides confidence in the computational model and allows for a more detailed assignment of the observed signals. While specific computational NMR data for this compound is not detailed in the available literature, this comparative approach is a standard practice in structural elucidation.

Quantum Chemical Modeling of Reaction Mechanisms

The formation of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol from the reaction of benzil (B1666583) and o-aminophenol presents an interesting case of cyclization and hemiacetal formation. irjweb.com Quantum chemical modeling can provide a deeper understanding of the underlying reaction pathways.

Mechanistic Pathways of Cyclization and Hemiacetal Formation

The synthesis of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol involves a key cyclization step to form the benzoxazine (B1645224) ring, followed by the formation of a stable hemiacetal. The reaction's outcome is notably dependent on the solvent used. In a solvent like tetrahydrofuran (B95107) (THF), the hemiacetal is the main product. It is proposed that THF stabilizes the hemiacetal structure through hydrogen bonding with the hydroxyl group, preventing further reaction. irjweb.com In contrast, solvents like benzene (B151609) or toluene (B28343) lead to more complex mixtures, suggesting the unstable hemiacetal is in equilibrium with an open-chain keto-imine, which can undergo further reactions. irjweb.com

Quantum chemical calculations can model these proposed pathways, providing optimized geometries for reactants, intermediates, and products. This allows for a detailed analysis of the bond-forming and bond-breaking processes involved in the cyclization and the subsequent formation of the hemiacetal.

Investigation of Activation Barriers and Transition States

A crucial aspect of understanding a reaction mechanism is the characterization of its transition states and the calculation of the associated activation barriers. While a plausible mechanism for the formation of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol has been proposed based on experimental observations, the energetic landscape of this reaction has not been detailed in the available literature through computational studies. irjweb.com

By performing quantum chemical calculations, it would be possible to locate the transition state structures for the key steps of the reaction. The energy difference between the reactants and the transition state, known as the activation barrier, determines the rate of the reaction. Comparing the activation barriers for different potential pathways would provide strong evidence to support or refute the proposed mechanism and explain the solvent-dependent product distribution.

Supramolecular Interactions and Crystal Stability

Computational Assessment of Hydrogen Bonding and Pi-Stacking Interactions

The molecular structure of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol features key functional groups that participate in hydrogen bonding and π-stacking, which are fundamental to its supramolecular assembly. The presence of a hydroxyl (-OH) group allows for the formation of hydrogen bonds, which are highly directional and contribute significantly to the stability of the crystal lattice. unito.it In the solid state, hydrogen bonding can occur between the hydroxyl group of the hemiacetal and acceptor atoms on adjacent molecules or solvent molecules, such as tetrahydrofuran (THF), if present during crystallization. researchgate.net

The phenyl rings of the molecule are also involved in π-π stacking interactions. jlu.edu.cn These interactions, where aromatic rings are arranged in a parallel or near-parallel fashion, contribute to the cohesive energy of the crystal. nih.govnih.gov The geometry of these stacks, including the interplanar distance and offset, is a key determinant of their strength. mdpi.com

Detailed analysis of the crystal structure of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol reveals specific C-H···π interactions that help stabilize the molecular packing. researchgate.net The geometric details of these interactions are summarized in the table below.

| Interacting Atoms (X–H···Cg) | H···Cg Distance (Å) | X-H···Cg Angle (°) | X···Cg Distance (Å) |

| C(1S)–H(1SB)···Cg(2) | 3.00 | 141 | 3.797(3) |

| C(12)–H(12A)···Cg(2) | 2.92 | 139 | 3.678(2) |

| C(18)–H(18A)···Cg(3) | 2.95 | 148 | 3.774(3) |

| Table based on data from crystallographic analysis of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol. researchgate.net Cg refers to the centroid of the specified phenyl ring. |

Hirshfeld Surface and Fingerprint Plot Analysis for Intermolecular Contacts

To provide a more detailed and quantitative understanding of the intermolecular interactions within the crystal structure of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol, Hirshfeld surface analysis is a powerful computational tool. researchgate.net This method allows for the visualization and quantification of all intermolecular contacts simultaneously. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close contact between molecules, with negative values (red areas) indicating contacts shorter than the van der Waals radii and positive values (blue areas) representing longer contacts. nih.gov

The analysis of related 1,4-benzoxazine derivatives demonstrates the utility of this approach. researchgate.net For these compounds, Hirshfeld analysis reveals the nature and extent of various intermolecular interactions, including strong N-H···O hydrogen bonds as well as π···π and C-H···π interactions which are crucial for stabilizing their solid-state structures. researchgate.net

For instance, in the analysis of a related benzofuran (B130515) derivative, the percentage contributions of different contacts were quantified as follows:

H···H contacts: ~51.2%

O···H/H···O contacts: ~17.9%

C···H/H···C contacts: ~15.2%

C···C contacts: ~8.1%

These percentages indicate that while non-specific H···H contacts are the most abundant, the more directional hydrogen bonds (O···H) and π-system interactions (C···H, C···C) are critical in defining the specific molecular arrangement. nih.gov The shape-index property, another feature of Hirshfeld analysis, can be used to identify the characteristic signatures of π-π stacking interactions, which appear as adjacent red and blue triangles on the surface map. nih.govnih.gov

The table below summarizes the typical intermolecular contacts and their percentage contributions to the crystal packing for compounds with similar structural motifs, as determined by Hirshfeld surface analysis.

| Intermolecular Contact Type | Typical Percentage Contribution (%) |

| H···H | 49 - 52 |

| O···H / H···O | 17 - 18 |

| C···H / H···C | 15 - 16 |

| C···C | 8 - 9 |

| Data derived from Hirshfeld analyses of structurally related heterocyclic compounds. nih.govnih.gov |

Reactivity Profiles and Chemical Transformations of 2,3 Diphenyl 2h 1,4 Benzoxazin 2 Ol

Oxidative Cleavage and Decomposition Pathways

The stability of the 2,3-diphenyl-2H-1,4-benzoxazin-2-ol ring system is notably influenced by the solvent environment. The hemiacetal structure can be stabilized by solvents capable of hydrogen bonding, such as tetrahydrofuran (B95107) (THF). This stabilization is crucial in preventing the ring from opening and undergoing further reactions. In solvents not capable of forming strong hydrogen bonds, the hemiacetal is less stable and can exist in equilibrium with an open-chain keto-imine structure. This equilibrium exposes the carbonyl group, making it susceptible to nucleophilic attack and subsequent reactions that can lead to more complex products.

Metal-Ion Mediated Degradation and Product Identification (e.g., Copper(II) Nitrate-Induced Cleavage)

While specific studies on the metal-ion mediated degradation of 2,3-diphenyl-2H-1,4-benzoxazin-2-ol, particularly with copper(II) nitrate, are not extensively documented in the available literature, the general principles of such reactions on related heterocyclic systems can be considered. Metal ions, acting as Lewis acids, can coordinate to the heteroatoms (oxygen and nitrogen) of the benzoxazine (B1645224) ring. This coordination can polarize the bonds within the ring, making it more susceptible to nucleophilic attack or facilitating oxidative cleavage processes. In the presence of an oxidizing agent like copper(II) nitrate, it is conceivable that the benzoxazine ring could undergo cleavage, potentially leading to the formation of substituted 2-aminophenol (B121084) and benzil (B1666583) derivatives, or further oxidized products. However, without specific experimental data, the exact nature of the degradation products remains speculative.

Functional Group Reactivity of the Hemiacetal Moiety

The defining feature of 2,3-diphenyl-2H-1,4-benzoxazin-2-ol is its hemiacetal group, which consists of a carbon atom bonded to both a hydroxyl (-OH) group and an ether-like oxygen atom within the benzoxazine ring. The reactivity of this moiety is central to the chemical transformations of the entire molecule.

Role of the Hydroxyl Group in Chemical Transformations

The hydroxyl group of the hemiacetal is a critical site for chemical reactivity. Its presence is key to the stability of the hemiacetal form through intramolecular hydrogen bonding and intermolecular interactions with solvents. researchgate.net The acidic proton of the hydroxyl group can be abstracted by a base, forming an alkoxide intermediate. This would open up pathways for nucleophilic attack or rearrangement.

Conversely, the oxygen atom of the hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic. Under acidic conditions, this hydroxyl group can be protonated, transforming it into a good leaving group (water). This would generate a resonance-stabilized carbocation at the C2 position, which would be highly reactive towards nucleophiles. This reactivity is fundamental to the formation of various derivatives, as the hydroxyl group can be replaced by other functional groups.

Derivatization Strategies and Synthetic Applications

The structural features of 2,3-diphenyl-2H-1,4-benzoxazin-2-ol offer several sites for chemical modification, allowing for the synthesis of a variety of analogues and derivatives. These derivatization strategies can target the hydroxyl group, the aromatic rings, or the nitrogen atom of the benzoxazine scaffold.

Exploration of Nucleophilic and Electrophilic Reactivity Sites

The primary sites for nucleophilic and electrophilic attack on 2,3-diphenyl-2H-1,4-benzoxazin-2-ol are centered around the hemiacetal functionality and the aromatic rings.

Electrophilic Reactivity: The molecule possesses several sites susceptible to electrophilic attack. The electron-rich phenyl groups and the benzene (B151609) ring of the benzoxazine core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, to introduce new functional groups. The nitrogen atom, being a secondary amine, also presents a site for electrophilic attack.

Nucleophilic Reactivity: As previously mentioned, the generation of a carbocation at the C2 position upon protonation and loss of the hydroxyl group creates a prime site for nucleophilic attack. A wide range of nucleophiles, including alcohols, thiols, and amines, could potentially react at this position to form new C-O, C-S, or C-N bonds, respectively.

Formation of Chemical Analogues and Derivatives

The synthesis of analogues and derivatives of 2,3-diphenyl-2H-1,4-benzoxazin-2-ol can be envisioned through several synthetic routes. The reaction of the hemiacetal with alcohols in the presence of an acid catalyst would lead to the formation of the corresponding acetals (2-alkoxy-2,3-diphenyl-2H-1,4-benzoxazines). Similarly, reaction with carboxylic acids or their derivatives could yield esters at the 2-position.

Furthermore, modification of the starting materials, o-aminophenol and benzil, prior to the condensation reaction would provide a straightforward method for introducing a variety of substituents onto the benzoxazine framework, leading to a library of structurally diverse analogues.

Coordination Chemistry and Metal Complexation

The coordination chemistry of 2H-1,4-benzoxazine derivatives is an area of growing interest due to the presence of potential donor atoms (nitrogen and oxygen) within their heterocyclic structure, making them suitable ligands for complexation with various metal ions. The formation of metal complexes can significantly alter the electronic, optical, and catalytic properties of the benzoxazine moiety. While direct studies on the metal complexation of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol are not extensively documented, the reactivity of related benzoxazine derivatives provides valuable insights into its potential behavior as a ligand.

Reaction with Metal Ions Leading to Complex Formation (e.g., Zn(II) and Hg(II) complexes of related ligands; Cu(II) interactions)

The heterocyclic framework of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol, containing both oxygen and nitrogen atoms, presents potential sites for coordination with metal ions. The interaction with metal ions can lead to the formation of stable coordination complexes, a behavior well-documented for analogous benzoxazine structures.

Research on other benzoxazine derivatives has demonstrated their capability to form complexes with various metal ions, including Zn(II) and Cu(II). For instance, benzoxazine derivatives containing functional groups with additional donor atoms, such as Schiff bases, have been shown to effectively form complexes with copper. epa.gov In these cases, the presence of imine nitrogen and hydroxyl oxygen atoms in the Schiff base moiety, in conjunction with the benzoxazine ring, allows for the chelation of Cu(II) ions. epa.gov This suggests that the oxygen and nitrogen atoms of the 1,4-benzoxazine ring in 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol could similarly participate in metal ion coordination.

Furthermore, studies on azopyridine-functionalized benzoxazines have revealed their strong affinity for Zn(II) ions. The pyridine (B92270) nitrogen atom, in these systems, acts as a primary coordination site for zinc. researchgate.netrsc.org The complexation with Zn(ClO₄)₂ has been shown to facilitate the ring-opening polymerization of the benzoxazine monomer at significantly lower temperatures. researchgate.netrsc.org This is attributed to the coordination of the zinc cation to the pyridine unit, which acts as a physical crosslinking point and alters the electronic structure of the benzoxazine ring. researchgate.netrsc.org

While direct experimental data for 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol complexation with Zn(II) and Hg(II) is scarce, the established reactivity of the benzoxazine scaffold suggests a potential for such interactions. The lone pair of electrons on the nitrogen atom and the oxygen atom of the hydroxyl group are the most likely sites for coordination. The formation of such complexes would be influenced by the steric hindrance imposed by the two phenyl groups at the 2 and 3 positions.

The table below summarizes the observed interactions of related benzoxazine derivatives with metal ions, which can be considered indicative of the potential reactivity of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol.

| Metal Ion | Interacting Ligand Type | Key Observations | Reference |

| Cu(II) | Schiff base-containing benzoxazines | Successful synthesis of Cu(II) complexes, demonstrating the metal-chelating ability of the functionalized benzoxazine structure. | epa.gov |

| Zn(II) | Azopyridine-functionalized benzoxazine | Formation of stable complexes through coordination with the pyridine nitrogen, leading to enhanced thermal properties and lower polymerization temperatures. | researchgate.netrsc.org |

It is important to note that the actual coordination behavior of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol with metal ions like Zn(II) and Hg(II) would require specific experimental investigation to confirm the nature of the interaction and the structure of any resulting complexes.

Mechanistic Insights into the Formation and Transformations of 2,3 Diphenyl 2h 1,4 Benzoxazin 2 Ol

Detailed Reaction Mechanisms for Benzoxazine (B1645224) Ring Closure

The synthesis of 2,3-diphenyl-2H-1,4-benzoxazin-2-ol proceeds via a sequence of nucleophilic attack and intramolecular cyclization. The generally accepted mechanism, initiated by the reaction between o-aminophenol and benzil (B1666583), can be detailed as follows:

Initial Nucleophilic Attack: The reaction commences with the nucleophilic attack of the amino group (-NH₂) of o-aminophenol on one of the electrophilic carbonyl carbons of benzil.

Formation of a Hemiaminal Intermediate: This attack leads to the formation of a transient hemiaminal (or carbinolamine) intermediate.

Dehydration and Imine Formation: The hemiaminal intermediate readily dehydrates to form a more stable keto-imine intermediate. This intermediate is a crucial branching point in the reaction pathway.

Intramolecular Cyclization: The key ring-closing step involves the intramolecular nucleophilic attack of the phenolic hydroxyl (-OH) group on the imine carbon (C=N).

Final Product Formation: This cyclization results in the formation of the stable five-membered heterocyclic ring, yielding the final product, 2,3-diphenyl-2H-1,4-benzoxazin-2-ol, which is a stable hemiacetal.

This mechanism is foundational for the preparation of polybenzoxazine resins, and a detailed understanding is vital for controlling the synthesis and minimizing side products. nih.gov Studies on similar Mannich-type condensations have confirmed an iminium-based mechanism through the direct observation of reaction intermediates. nih.govacs.org

Role of Intermediates in the Synthetic Pathways (e.g., keto-imine equilibrium)

The synthetic pathway to 2,3-diphenyl-2H-1,4-benzoxazin-2-ol is critically controlled by the equilibrium between a cyclized hemiacetal form and an open-chain keto-imine intermediate.

Following the initial condensation of o-aminophenol and benzil, the resulting adduct can exist as the open-chain keto-imine. However, this intermediate is in equilibrium with the cyclized 2,3-diphenyl-2H-1,4-benzoxazin-2-ol. The position of this equilibrium determines the final product distribution. If the cyclized hemiacetal is particularly stable under the reaction conditions, the equilibrium favors the benzoxazin-2-ol product, and the reaction stops at this stage. If the hemiacetal is unstable, the equilibrium can shift back toward the open-chain keto-imine, making the second carbonyl group of the original benzil moiety available for further nucleophilic attack by another molecule of o-aminophenol. This can lead to the formation of more complex structures like benzoxazinobenzoxazine.

The keto-imine/enol-imine tautomerism is a known phenomenon in related Schiff base derivatives, where the equilibrium can be influenced by factors such as solvent polarity and the presence of hydrogen bonding species. mdpi.comnih.gov In many cases, the enol-imine tautomer is found to be predominant in freshly prepared solutions. mdpi.com

Influence of Solvent Coordination and Hydrogen Bonding on Reaction Kinetics and Thermodynamics

When the reaction is conducted in tetrahydrofuran (B95107) (THF), 2,3-diphenyl-2H-1,4-benzoxazin-2-ol is isolated as the main, stable product. The stabilizing effect of THF is attributed to its ability to act as a hydrogen bond acceptor. The oxygen atom of THF forms a hydrogen bond with the acidic hydrogen of the hemiacetal's hydroxyl group. This solvent coordination stabilizes the hemiacetal structure, preventing the ring from opening back to the keto-imine intermediate. By effectively "inactivating" the hemiacetal, THF ensures that it becomes the final product, crystallizing directly from the reaction mixture.

In contrast, when non-hydrogen-bonding solvents such as benzene (B151609), toluene (B28343), or chloroform (B151607) are used, the outcome is markedly different. In these environments, the hemiacetal intermediate is not stabilized and readily equilibrates with its open-chain keto-imine form. This makes the carbonyl group accessible for further nucleophilic attack, leading to more complex product mixtures that require chromatographic separation. The ability of a solvent to disrupt or participate in hydrogen bonding is a critical factor in determining reaction selectivity and kinetics. researchgate.net

| Solvent | Hydrogen Bonding Capability | Hemiacetal Stability | Primary Outcome | Reference |

|---|---|---|---|---|

| Tetrahydrofuran (THF) | Acceptor | High (Stabilized) | 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol | nih.gov |

| Benzene | Non-polar (None) | Low (Unstable) | Complex Mixture | nih.gov |

| Toluene | Non-polar (None) | Low (Unstable) | Complex Mixture | nih.gov |

| Chloroform | Weak Donor | Low (Unstable) | Complex Mixture | nih.gov |

| Acetone | Acceptor | High (Stabilized) | Mono-benzoxazine structure observed | nih.gov |

Computational Verification of Proposed Mechanisms

While specific computational studies exclusively on 2,3-diphenyl-2H-1,4-benzoxazin-2-ol are not prevalent, Density Functional Theory (DFT) and other computational methods are powerful tools for verifying the mechanistic pathways of related benzoxazine formations. nih.govorganic-chemistry.org These theoretical studies provide crucial insights into the thermodynamics and kinetics of the reaction, corroborating experimental findings.

Computational models can be used to:

Calculate Reaction Energetics: DFT calculations can determine the relative energies of reactants, intermediates, transition states, and products. This allows for the construction of a potential energy surface for the reaction, identifying the most energetically favorable pathway. For instance, a proposed mechanism is validated if the calculated activation energy for the rate-determining step aligns with experimental kinetic data. researchgate.net

Characterize Intermediate Structures: The geometries of transient species like the keto-imine intermediate and the transition states for cyclization can be optimized. This provides a structural basis for understanding their reactivity.

Analyze Solvent Effects: Implicit or explicit solvent models can be incorporated into calculations to quantify the stabilizing effect of solvents like THF through hydrogen bonding, lending theoretical support to the experimentally observed solvent-dependent outcomes.

For related systems, DFT studies have been successfully employed to investigate reaction mechanisms, such as the pyrolysis of benzothiophene (B83047) nih.gov and the formation of various heterocyclic compounds. nih.gov These studies typically find good agreement between computed results and experimental observations, confirming the viability of the proposed mechanistic steps. researchgate.net

| Computational Method | Focus of Study | Key Findings | Relevance |

|---|---|---|---|

| DFT (B3LYP) | Reaction Mechanism & Energetics | Identifies rate-determining steps and transition state energies, confirming plausible reaction pathways. | Verifies the energetic feasibility of the proposed nucleophilic attack and cyclization steps. nih.govresearchgate.net |

| TD-DFT | Keto-Enol Tautomerism | Calculates the relative stabilities of tautomers in different solvents, explaining spectroscopic observations. | Supports the existence and solvent-dependence of the keto-imine/hemiacetal equilibrium. mdpi.com |

| ESI-MS coupled with IRMPD | Intermediate Observation | Allows for the direct observation and structural characterization of reaction intermediates like iminium ions. | Provides direct experimental evidence for intermediates proposed in the formation mechanism. nih.govacs.org |

Applications in Organic Synthesis and Materials Science As a Building Block/intermediate

Utility as a Precursor for Nitrogen- and Oxygen-Containing Heterocyclic Compounds

The structure of 2,3-diphenyl-2H-1,4-benzoxazin-2-ol, which contains both nitrogen and oxygen within its heterocyclic framework, makes it an intuitive starting point for the synthesis of other N- and O-containing heterocycles. The stability of this hemiacetal is dependent on the solvent, and in certain conditions, it exists in equilibrium with an open-chain keto-imine structure. researchgate.net This equilibrium is crucial as it unmasks a reactive carbonyl group and an imine, which can undergo further chemical transformations.

This latent reactivity suggests that 2,3-diphenyl-2H-1,4-benzoxazin-2-ol could serve as a valuable intermediate in the synthesis of a range of heterocyclic compounds. For instance, the open-chain form could potentially react with various nucleophiles, leading to the formation of new ring systems. While specific research on the direct conversion of 2,3-diphenyl-2H-1,4-benzoxazin-2-ol to other heterocycles is limited, the fundamental chemical principles governing its structure suggest a rich and varied reaction chemistry awaiting exploration.

Building Block for Complex Organic Molecular Architectures

The inherent structural features of 2,3-diphenyl-2H-1,4-benzoxazin-2-ol make it an attractive scaffold for the construction of more complex organic molecules. The phenyl groups at the 2- and 3-positions can be functionalized to introduce additional complexity and to modulate the electronic and steric properties of the molecule. Furthermore, the benzoxazine (B1645224) core itself can be a key component of a larger, more intricate molecular architecture.

The potential for ring-opening reactions, as suggested by its solvent-dependent stability, could allow for the incorporation of the benzoxazin-2-ol unit into larger macrocyclic or polycyclic systems. researchgate.net This strategy could be particularly useful in the synthesis of natural product analogues or novel pharmaceutical scaffolds where the embedded N- and O-heterocyclic motif is a desired feature. The development of synthetic methodologies that leverage the unique reactivity of 2,3-diphenyl-2H-1,4-benzoxazin-2-ol could therefore open up new avenues for the construction of complex and biologically relevant molecules.

Strategies for Diversity-Oriented Synthesis utilizing the Benzoxazin-2-ol Scaffold

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening. The 2,3-diphenyl-2H-1,4-benzoxazin-2-ol scaffold is well-suited for DOS approaches due to its multiple points of potential diversification.

A hypothetical DOS strategy could involve the following:

Variation of the starting materials: By using substituted o-aminophenols and benzils in the initial synthesis, a library of benzoxazin-2-ols with diverse substitution patterns on the aromatic rings can be generated.

Reactions of the hydroxyl group: The hydroxyl group can be derivatized through a variety of reactions, such as etherification or esterification, to introduce a wide range of functional groups.

Ring-opening and subsequent reactions: The in situ generation of the open-chain keto-imine can be followed by a variety of reactions with different reagents to generate a diverse set of final products with different heterocyclic cores.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 2,3-diphenyl-2H-1,4-benzoxazin-2-ol involves the reaction of benzil (B1666583) and o-aminophenol in tetrahydrofuran (B95107) (THF). researchgate.net While effective, future research could focus on developing more sustainable and efficient synthetic methodologies. This could involve exploring alternative, greener solvents to replace THF, investigating catalyst systems to improve reaction times and yields, and exploring one-pot tandem reactions. researchgate.net The development of new synthetic pathways could also lead to the generation of novel derivatives with tailored properties.

Advanced Spectroscopic and Structural Investigations under Varied Conditions

The structure of 2,3-diphenyl-2H-1,4-benzoxazin-2-ol has been confirmed by spectroscopic methods and X-ray crystallography. researchgate.net However, advanced investigations could provide deeper insights. For instance, conducting NMR experiments in a wider range of solvents could further elucidate the equilibrium between the hemiacetal and its open-chain keto-imine form. researchgate.net Solid-state NMR could also offer a more detailed picture of the crystalline structure and intermolecular interactions. Furthermore, studying the crystal structure at different temperatures and pressures could reveal phase transitions or changes in molecular conformation.

Deeper Exploration of Reactivity for Targeted Chemical Transformations

The reactivity of the hemiacetal functional group in 2,3-diphenyl-2H-1,4-benzoxazin-2-ol is an area ripe for exploration. The presence of a hydroxyl group and a C-O bond at a stereocenter suggests a range of potential chemical transformations. Future studies could investigate reactions such as:

Oxidation: Conversion of the hemiacetal to the corresponding lactone.

Reduction: Formation of the corresponding 2,3-diphenyl-2,3-dihydro-2H-1,4-benzoxazine.

Substitution: Replacement of the hydroxyl group with other functional groups to create novel derivatives.

Ring-opening reactions: Investigating the conditions that favor the open-chain keto-imine tautomer for subsequent reactions.

Understanding the reactivity of this compound will be crucial for its application as a synthetic intermediate.

Expansion of Theoretical and Computational Modeling Applications

Computational chemistry offers a powerful tool to complement experimental studies. Future research should involve in-depth theoretical and computational modeling of 2,3-diphenyl-2H-1,4-benzoxazin-2-ol. This could include:

Density Functional Theory (DFT) calculations: To predict spectroscopic properties, bond energies, and reaction mechanisms.

Molecular Dynamics (MD) simulations: To study the conformational dynamics of the molecule in different solvent environments and its interactions with other molecules.

Quantum Theory of Atoms in Molecules (QTAIM) analysis: To characterize the nature of the intramolecular and intermolecular interactions, such as hydrogen bonds and C-H···π interactions observed in the solid state. researchgate.net

These computational studies can provide a detailed understanding of the molecule's electronic structure and reactivity, guiding future experimental work.

Integration into Supramolecular Chemistry Research

The ability of 2,3-diphenyl-2H-1,4-benzoxazin-2-ol to form hydrogen bonds and engage in C-H···π interactions suggests its potential as a building block in supramolecular chemistry. researchgate.net Future research could explore its use in the design and synthesis of:

Self-assembled monolayers: By modifying the molecule with appropriate functional groups.

Host-guest complexes: Investigating its ability to encapsulate small molecules or ions.

Crystal engineering: Utilizing its specific intermolecular interactions to design novel crystalline architectures with desired properties.

The dynamic nature of non-covalent interactions makes supramolecular assemblies responsive to external stimuli, which could be a fascinating area of investigation for this compound. nih.gov

Exploration of New Applications as a Synthetic Intermediate

The unique structure of 2,3-diphenyl-2H-1,4-benzoxazin-2-ol makes it a promising candidate as a synthetic intermediate for the preparation of more complex heterocyclic systems. The benzoxazine (B1645224) core is a privileged scaffold in medicinal chemistry. nih.govnih.gov Future research could focus on transforming this hemiacetal into a variety of other heterocyclic compounds, potentially with interesting biological activities. This could involve multi-step synthetic sequences where the initial framework of 2,3-diphenyl-2H-1,4-benzoxazin-2-ol is elaborated to create novel molecular architectures. The condensation of α-diketones with primary amines is a key reaction in coordination chemistry, and the product of the reaction of benzil and o-aminophenol could serve as a precursor to new ligands. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol, and how can reaction conditions be standardized?

The compound is typically synthesized via a condensation reaction between substituted phenols and amines. For example, Marjani et al. (2007) reported a method involving the reaction of 2-aminophenol derivatives with benzaldehyde derivatives under acidic conditions, yielding the target compound with 85% efficiency after recrystallization. Key parameters include:

- Catalyst : Use of acetic acid or p-toluenesulfonic acid.

- Solvent : Ethanol or methanol at reflux (70–80°C).

- Reaction Time : 6–12 hours. Standardization requires monitoring via TLC and optimizing stoichiometry (typically 1:1 molar ratio of precursors).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol?

- X-ray Diffraction (XRD) : Resolves crystal structure and confirms stereochemistry. For instance, Chouguiat et al. (2014) used XRD to identify intramolecular hydrogen bonds (O–H⋯O) and π-π stacking in related benzoxazine derivatives .

- NMR/IR Spectroscopy : ¹H/¹³C NMR (e.g., δ 5.60 ppm for the hydroxyl proton) and IR (ν ~3429 cm⁻¹ for O–H stretching) validate functional groups.

- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 363.1347) .

Q. What preliminary biological activities have been reported for this compound?

- Neuroprotective Effects : 3,4-Dihydro-2H-1,4-benzoxazines exhibit antioxidant properties, potentially mitigating oxidative stress in neuronal cells .

- Enzyme Inhibition : Derivatives inhibit enzymes like squalene synthase (IC₅₀ ~0.6 µM), relevant in cholesterol biosynthesis . Screening involves in vitro assays (e.g., DPPH radical scavenging for antioxidants, enzyme kinetics for inhibitors).

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the pharmacological mechanism of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol?

- Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps) to predict reactivity. For example, Schmidpeter et al. (1975) applied DFT to analyze charge distribution in benzoxazine derivatives.

- Molecular Docking : Simulates binding affinity with target proteins (e.g., prostaglandin D2 receptors). Torisu et al. (2004) used docking to identify key interactions (e.g., hydrogen bonds with Arg126) .

Q. How should researchers address contradictory data in bioactivity studies (e.g., varying IC₅₀ values across assays)?

- Control Standardization : Ensure consistent assay conditions (pH, temperature, solvent). Atkinson et al. (1991) highlighted solvent polarity effects on benzoxazinone stability .

- Statistical Validation : Use ANOVA or t-tests to assess significance. Coursera (2015) emphasizes iterative data triangulation in qualitative research .

- Mechanistic Replication : Repeat experiments with orthogonal methods (e.g., SPR vs. fluorescence polarization).

Q. What strategies enhance the stability of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol during storage and biological assays?

- Light/Temperature Control : Store at –20°C in amber vials to prevent photodegradation.

- Buffering Agents : Use phosphate buffers (pH 7.4) to avoid hydrolysis, as decomposition to benzoxazolinones occurs under alkaline conditions .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.